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Compound of Interest

Compound Name: 2-Methyldodecane

Cat. No.: B072444

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the mass spectrometry, NMR, and
infrared spectral data for 2-Methyldodecane (C13H28). It includes experimental protocols,
data interpretation, and visual representations of fragmentation pathways and analytical
workflows to facilitate the unequivocal identification and characterization of this branched-chain
alkane.

Mass Spectrometry (MS) Analysis

Mass spectrometry of 2-Methyldodecane provides critical information regarding its molecular
weight and fragmentation pattern, which is instrumental in elucidating its structure. The most
common technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) with
electron ionization (El).

Experimental Protocols

Sample Preparation and Introduction:

o Adilute solution of 2-Methyldodecane in a volatile organic solvent (e.g., hexane or
dichloromethane) is prepared.

o The sample is injected into a gas chromatograph (GC) equipped with a non-polar capillary
column (e.g., Squalane).[1]
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e The GC oven temperature is programmed to ensure the separation of 2-Methyldodecane
from any impurities.

e The eluent from the GC column is directly introduced into the ion source of the mass
spectrometer.

lonization and Analysis:
 lonization Mode: Electron lonization (El) at a standard energy of 70 eV.

e Analyzer: A quadrupole or ion trap mass analyzer is typically used to separate the ions
based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detector records the abundance of each ion.

Data Presentation: Electron lonization Mass Spectrum

The mass spectrum of 2-Methyldodecane is characterized by a molecular ion peak and a
series of fragment ions. The data presented below is compiled from the NIST Mass
Spectrometry Data Center.[1]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b072444?utm_src=pdf-body
https://www.benchchem.com/product/b072444?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1560970&Units=SI&Mask=2680
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment lon
43 100 [C3HT7]+

57 85 [C4H9]+

71 55 [C5H11]+

85 40 [C6H13]+

41 38 [C3H5]+

184 5 [C13H28]+ (Molecular lon)
169 2 [M-CH3]+

155 <1 [M-C2H5]+

141 <1 [M-C3H7]+

127 <1 [M-C4H9]+

113 2 [M-C5H11]+

99 3 [M-C6H13]+

Interpretation and Fragmentation Pathway

The molecular formula of 2-Methyldodecane is C13H28, with a molecular weight of
approximately 184.36 g/mol .[1][2][3] The mass spectrum shows a small molecular ion peak
(M+) at m/z 184, which is characteristic of long-chain alkanes under El conditions. The base
peak at m/z 43 corresponds to the stable isopropyl cation, [CH(CH3)2]+, or the propyl cation,
[CH2CH2CH3]+. The prominent peak at m/z 57 corresponds to the butyl cation, [C4H9]+.

The fragmentation of 2-Methyldodecane is dominated by the cleavage of C-C bonds. The
branching at the C2 position influences the fragmentation pattern, leading to the preferential
formation of secondary carbocations. The series of peaks separated by 14 Da (CH2)
corresponds to the successive loss of alkyl radicals from the long, unbranched chain.
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Key Fragments

2-Methyldodecane (M)

. m/z 184 - «C9H19
[CH3(CH2)9CH(CH3)2]++ Molecular lon
- «CH3

m/z 169
[M-CH3]e

Click to download full resolution via product page

Caption: EI-MS fragmentation of 2-Methyldodecane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Experimental Protocols

o Sample Preparation: The 2-Methyldodecane sample is dissolved in a deuterated solvent,
typically chloroform-d (CDCI3).

 Instrument: A high-field NMR spectrometer, such as a Bruker AM-270, is used.[2]

e 13C NMR: A proton-decoupled 3C NMR spectrum is acquired to determine the number of
unique carbon environments. Chemical shifts are reported in parts per million (ppm) relative
to tetramethylsilane (TMS).

Data Presentation: **C NMR Spectroscopy
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The 13C NMR spectrum of 2-Methyldodecane will show distinct signals for each chemically
non-equivalent carbon atom. Due to symmetry, some carbons in the long chain are very similar,
leading to overlapping signals.

Chemical Shift (ppm) Carbon Assighment (Proposed)
~39.1 C3

~34.0 Cl1

~31.9 C10

~29.7 C5, C6, C7,C8, C9

~29.3 C4

~27.3 C12

~22.7 C1, C1' (methyls on C2)

~14.1 C13 (terminal methyl)

Note: Specific chemical shift values can vary slightly based on solvent and experimental
conditions. The assignments are based on typical alkane chemical shifts.

Interpretation

The 13C NMR spectrum is consistent with the structure of 2-Methyldodecane. The presence of
approximately 8-9 distinct signals (with some overlap for the central methylene groups)
confirms the overall carbon skeleton. The two methyl groups attached to C2 are equivalent and
appear as a single peak around 22.7 ppm. The terminal methyl group of the long chain appears
furthest upfield at around 14.1 ppm. The methine carbon (C2) is expected to be downfield, and
the various methylene carbons of the straight-chain portion appear in the 29-39 ppm range.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an
alkane like 2-Methyldodecane, the spectrum is relatively simple and dominated by C-H and C-
C bond vibrations.
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Experimental Protocols

o Sample Preparation: A drop of neat liquid 2-Methyldodecane is placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

 Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

e Analysis: The spectrum is recorded over the range of 4000 to 400 cm™1.

Data Presentation: Infrared Absorption Bands

The IR spectrum of an alkane is characterized by strong C-H stretching and bending vibrations.

Wavenumber (cm~?) Intensity Vibrational Mode

C-H stretching (in CH, CHz,

2975 - 2845 Strong, multiple peaks
CHs groups)[4]

C-H bending (in CHz2, CHs

1480 - 1435 Medium

groups)[4]

) C-H bending (in CHs groups,

1385 - 1370 Medium . _

gem-dimethyl split)[4]
~1340 Weak C-H bending (in CH group)[4]

) C-C stretching and skeletal

1300 - 800 Weak to Medium

vibrations

Note: These are characteristic ranges for alkanes.[5] The region from ~1500 to 400 cm~1is
known as the fingerprint region and is unique for each molecule.[4][6]

Interpretation

The IR spectrum confirms the alkane nature of the molecule. The strong absorptions just below
3000 cm~1 are definitive indicators of C-H bonds in saturated carbons.[5] The bending
vibrations (scissoring, rocking, wagging) in the 1480-1370 cm~1 region further confirm the
presence of methylene (-CHz-) and methyl (-CHs) groups. The absence of significant peaks in
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other regions (e.g., 3600-3200 cm~1 for O-H, ~1700 cm~1 for C=0) confirms the absence of
other functional groups.

Integrated Spectral Data Analysis Workflow

The confirmation of the structure of 2-Methyldodecane is achieved by integrating the data
from all three spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Dodecane, 2-methyl- [webbook.nist.gov]
e 2. 2-Methyldodecane | C13H28 | CID 15270 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 3. 2-Methyldodecane - Wikipedia [en.wikipedia.org]

e 4. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of 2-methylhexane image diagram doc
brown's advanced organic chemistry revision notes [docbrown.info]

e 5.12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry |
OpenStax [openstax.org]

e 6. infrared spectrum of 2-methylbutane prominent wavenumbers cm-1 detecting functional
groups present finger print for identification of isopentane image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Data
Analysis of 2-Methyldodecane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072444#2-methyldodecane-spectral-data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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